5-Amino-3,3-dimethylisobenzofuran-1(3H)-one
CAS No.: 217196-57-1
Cat. No.: VC8090120
Molecular Formula: C10H11NO2
Molecular Weight: 177.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 217196-57-1 |
---|---|
Molecular Formula | C10H11NO2 |
Molecular Weight | 177.2 g/mol |
IUPAC Name | 5-amino-3,3-dimethyl-2-benzofuran-1-one |
Standard InChI | InChI=1S/C10H11NO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,11H2,1-2H3 |
Standard InChI Key | GTUMWCCEYLGOMO-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C=CC(=C2)N)C(=O)O1)C |
Canonical SMILES | CC1(C2=C(C=CC(=C2)N)C(=O)O1)C |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound’s molecular formula is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol . Its IUPAC name is 5-amino-3,3-dimethyl-2-benzofuran-1-one, and the SMILES notation is CC1(C2=C(C=CC(=C2)N)C(=O)O1)C . The structure includes:
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A benzofuran ring (fused benzene and furan moieties).
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An amino group (-NH₂) at position 5.
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Two methyl groups (-CH₃) at position 3.
Property | Value | Source |
---|---|---|
CAS Number | 217196-57-1 | |
Molecular Formula | C₁₀H₁₁NO₂ | |
Molecular Weight | 177.20 g/mol | |
Purity (HPLC) | ≥95% (up to 99.73% in some lots) | |
Storage Conditions | 2–8°C, protected from light |
Reactivity and Functional Groups
The amino group at position 5 enables nucleophilic substitution, acylation, or coupling reactions, making it a key site for further functionalization . The dimethyl groups at position 3 enhance steric bulk, potentially influencing binding affinity in biological systems. The lactone ring (ester functional group) contributes to stability and reactivity in synthetic pathways .
Applications in Drug Discovery
Scaffold for Bioactive Molecules
The compound serves as a building block for synthesizing kinase inhibitors, antimicrobial agents, and other therapeutics. For example:
Role in Kinase Inhibition
HPK1-IN-7 (CID 142587219) incorporates the benzofuran core with a pyrimidine-oxadiazole side chain, targeting kinases involved in cancer and inflammation . This highlights the compound’s utility in designing inhibitors with optimized pharmacokinetic properties.
Derivatives and Analogues
Salt Forms
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Hydrochloride Salt: 5-Amino-3,3-dimethylisobenzofuran-1(3H)-one hydrochloride (CAS 2320463-39-4, CID 146049991) has a molecular weight of 213.66 g/mol and enhanced solubility for formulation purposes .
Structural Modifications
These analogues demonstrate how substituent variations at positions 3 and 5 modulate physicochemical and biological properties.
Analytical Characterization
Spectroscopic Data
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¹H NMR: Confirms structural consistency, with signals corresponding to aromatic protons, methyl groups, and the amino group .
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Mass Spectrometry: Electron ionization (EI) data for related compounds (e.g., CID 243212) show fragmentation patterns consistent with the benzofuran core .
Physical Properties
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